Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-(3-(3-(benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C24H29NO5S and its molecular weight is 443.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various proteins and enzymes
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, and modulating enzymatic activity . The exact mechanism by which this compound interacts with its targets remains to be elucidated.
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical processes, including signal transduction, metabolic regulation, and cellular homeostasis
Pharmacokinetics
Similar compounds have been shown to exhibit a variety of pharmacokinetic properties, including rapid absorption, wide distribution, and extensive metabolism . The impact of these properties on the compound’s bioavailability remains to be determined.
Result of Action
Similar compounds have been shown to exert a variety of effects, including modulation of protein function, alteration of cellular signaling, and induction of cellular responses
Action Environment
Similar compounds have been shown to be influenced by a variety of environmental factors, including temperature, ph, and the presence of other molecules
Properties
IUPAC Name |
methyl 2-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-28-21-10-8-18(14-22(21)30-16-19-6-4-3-5-7-19)9-11-23(26)25-13-12-20(15-25)31-17-24(27)29-2/h3-8,10,14,20H,9,11-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRBJEHGPSSTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)SCC(=O)OC)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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